BenchChemオンラインストアへようこそ!

{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Utility

The compound {2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine (CAS 1105197-65-6, MF: C₁₃H₂₀N₆S, MW: 292.40) is a 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine derivative bearing a methylthio group at C6, a piperidin-1-yl substituent at C4, and a primary-amine-terminated ethyl linker at N1. The pyrazolo[3,4-d]pyrimidine core is recognized as a privileged adenine-mimetic scaffold extensively exploited in kinase inhibitor discovery, with numerous derivatives reported as inhibitors of CDK2, c-Src, Abl, and sigma receptors.

Molecular Formula C13H20N6S
Molecular Weight 292.41
CAS No. 1105197-65-6
Cat. No. B2383255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine
CAS1105197-65-6
Molecular FormulaC13H20N6S
Molecular Weight292.41
Structural Identifiers
SMILESCSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCCC3
InChIInChI=1S/C13H20N6S/c1-20-13-16-11(18-6-3-2-4-7-18)10-9-15-19(8-5-14)12(10)17-13/h9H,2-8,14H2,1H3
InChIKeyYNWFRLFWTYWGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-(Methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine (CAS 1105197-65-6): Chemical Identity and Scaffold Context for Research Procurement


The compound {2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine (CAS 1105197-65-6, MF: C₁₃H₂₀N₆S, MW: 292.40) is a 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine derivative bearing a methylthio group at C6, a piperidin-1-yl substituent at C4, and a primary-amine-terminated ethyl linker at N1 . The pyrazolo[3,4-d]pyrimidine core is recognized as a privileged adenine-mimetic scaffold extensively exploited in kinase inhibitor discovery, with numerous derivatives reported as inhibitors of CDK2, c-Src, Abl, and sigma receptors . This particular substitution pattern positions the compound as a versatile synthetic intermediate, where the free ethylamine handle enables facile derivatization (e.g., amide coupling, reductive amination) for library synthesis or lead optimization campaigns targeting the kinase and sigma receptor families .

Why In-Class Pyrazolo[3,4-d]pyrimidines Cannot Substitute for {2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine in Structure-Activity-Relationship (SAR) and Derivatization Workflows


Although the pyrazolo[3,4-d]pyrimidine scaffold is shared across many kinase inhibitor chemotypes, substitution at N1, C4, and C6 governs both target engagement and synthetic tractability. The primary amine on the N1-ethyl linker of this compound provides a unique, unprotected nucleophilic handle absent in close analogs bearing amide-capped, N-alkylated, or aryl-substituted N1 side chains . Replacing this compound with an analog lacking the free ethylamine—such as 1-(2-bromo-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CHEMBL455164)—would forfeit the capacity for direct, modular derivatization, forcing the user into de novo synthesis of the N1 linker . Furthermore, the combination of C6-methylthio (donating electron density and filling a lipophilic pocket in the kinase hinge region) with C4-piperidinyl (orienting toward the solvent-exposed region) is a specific pharmacophoric arrangement validated in Src/Abl inhibitor optimization; swapping either substituent alters both potency and selectivity profiles in ways that cannot be predicted from class-level SAR alone .

Quantitative Differentiation Evidence: {2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine vs. Closest Structural Analogs


Free Ethylamine Handle Enables Direct Derivatization vs. N1-Capped Analogs: Synthetic Applicability Advantage

The target compound possesses a primary amine on the N1-ethyl chain, constituting a ready nucleophilic center for amide bond formation, sulfonamide synthesis, or reductive amination. The closest commercially available analog, 1-(2-bromo-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 679805-32-4), bears a sterically hindered secondary bromide at N1, which renders it unsuitable for the same direct, high-yielding derivatization chemistry and instead positions it as a late-stage intermediate requiring further manipulation to install a primary amine . The free amine form eliminates one to two synthetic steps in library production workflows, directly reducing time and cost in hit-to-lead exploration .

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Utility

C6-Methylthio vs. C6-Ethylthio Substitution: Impact on Kinase Hinge-Region Binding

A closely related analog, 1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1105197-82-7), differs at C6 (ethylthio vs. methylthio) and C4 (isopropylamine vs. piperidine). In the pyrazolo[3,4-d]pyrimidine c-Src inhibitor series, the C6-alkylthio substituent occupies the hydrophobic pocket adjacent to the hinge region; molecular docking studies indicate that the smaller methylthio group permits deeper pocket penetration and a closer contact with the gatekeeper residue compared to ethylthio, which experiences steric clash . While direct Ki data for this specific compound are not publicly available, the analog 1-(2-bromo-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, which shares the identical C4-piperidinyl/C6-methylthio pharmacophore, demonstrates Ki = 320 nM against c-Src and Ki = 880 nM against Abl in filter-binding assays . The C6-ethylthio congener 1105197-82-7 is described as a 'versatile small molecule scaffold' with no reported kinase inhibition data, suggesting differential target engagement profiles .

Kinase Inhibition Structure-Activity Relationship c-Src/Abl Inhibitors

Piperidine at C4 vs. Acyclic Amine Substitution: Influence on Kinase Selectivity and Physicochemical Profile

The C4-piperidinyl substituent of the target compound contrasts with the C4-isopropylamine group of the comparator 1105197-82-7. In the pyrazolo[3,4-d]pyrimidine c-Src/Abl inhibitor series, C4-cyclic amines (piperidine, morpholine, pyrrolidine) consistently yield superior biochemical potency relative to acyclic secondary amines due to preorganization of the binding conformation that projects toward the solvent-exposed region of the kinase . The analog CHEMBL455164, which shares the C4-piperidinyl/C6-methylthio motif, exhibits dual c-Src/Abl activity (Ki = 320 nM / 880 nM) . The C4-isopropylamine comparator 1105197-82-7 lacks published kinase data, but SAR from the broader pyrazolo[3,4-d]pyrimidine series indicates that acyclic C4-amines generally show 3- to 10-fold reduced potency compared to their cyclic counterparts when measured in identical enzymatic assays . Furthermore, the piperidine ring increases calculated logP by approximately 0.5–0.8 units relative to isopropylamine, which can be advantageous for CNS penetration in neuroblastoma-targeting programs .

Kinase Selectivity Physicochemical Properties c-Src/Abl Dual Inhibition

Commercially Available Purity Benchmarking: 97–98% vs. In-House Synthesized Material

The target compound is available from multiple vendors at high purity: AKSci (97%, catalog 8309DW) and Leyan (98%, catalog 1374610) . For medial chemistry campaigns requiring >95% purity for reliable SAR interpretation, purchasing pre-qualified material eliminates the risk of variable purity from in-house synthesis. Structural analogs such as 1-(2-bromo-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine are listed at 95% purity (AKSci 5110CS) , providing a 2–3% purity advantage for the free amine form. This difference, while modest, reduces the likelihood of confounding biological artifacts in sensitive biochemical assays (e.g., SPR, ITC, nanoDSF) where impurities exceeding 2% can produce false positives or negatives .

Chemical Purity Quality Assurance Reproducibility

Methylthio-Containing Pyrazolo[3,4-d]pyrimidines as Dual Src/Abl Inhibitors: Pharmacological Traction from the Scaffold Class

The pyrazolo[3,4-d]pyrimidine scaffold bearing C6-alkylthio and C4-cyclic amine substituents has been pharmacologically validated as a dual c-Src/Abl inhibitor chemotype. Compound CHEMBL455164 (identical C4-piperidinyl/C6-methylthio core, differing only at N1) demonstrates Ki = 320 nM against c-Src and Ki = 880 nM against Abl . Multiple independent research groups have reported pyrazolo[3,4-d]pyrimidine derivatives with submicromolar c-Src inhibitory activity and antiproliferative effects against SH-SY5Y neuroblastoma, A431 epidermoid carcinoma, 8701-BC breast cancer, and hepatocellular carcinoma cell lines . The target compound, as the free-amine variant of this pharmacophore, serves as the optimal starting point for structure-activity relationship expansion because it retains the validated C4/C6 substitution pattern while offering an underivatized N1 handle for systematic exploration of the solvent-exposed region—a strategy that has yielded low-nanomolar c-Src inhibitors in recent optimization campaigns .

Tyrosine Kinase Inhibition c-Src Abl Anticancer

Recommended Research and Industrial Application Scenarios for {2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine (CAS 1105197-65-6)


Focused Kinase Inhibitor Library Synthesis via Parallel Amide Coupling

The primary amine handle at N1 enables direct, high-throughput parallel derivatization using commercially available carboxylic acid, sulfonyl chloride, or isocyanate building blocks. Medicinal chemistry teams can generate a 50–200 compound library in a single parallel synthesis campaign without additional protecting-group manipulations. This workflow is directly enabled by the free-amine form and is inaccessible to N1-capped analogs such as 1-(2-bromo-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 679805-32-4) . The pyrazolo[3,4-d]pyrimidine scaffold has demonstrated tractable SAR for c-Src and Abl inhibition, making this library approach suitable for hit expansion against tyrosine kinase targets .

c-Src/Abl Dual Inhibitor Lead Optimization Starting Point

The compound provides a validated core pharmacophore (C4-piperidinyl/C6-methylthio) for c-Src (Ki ≈ 320 nM) and Abl (Ki ≈ 880 nM) inhibition, as demonstrated by the closely related analog CHEMBL455164 . Researchers can initiate lead optimization by derivatizing the N1-ethylamine to modulate potency, selectivity, and ADME properties. The methylthio group at C6 is established as the optimal substituent for hinge-region binding, while the piperidine at C4 projects toward the solvent-exposed region, both features aligning with known c-Src inhibitor pharmacophores . This compound is particularly suitable for programs targeting neuroblastoma (SH-SY5Y), hepatocellular carcinoma, or glioblastoma, where pyrazolo[3,4-d]pyrimidine c-Src inhibitors have shown in vitro and in vivo activity .

Sigma Receptor Ligand Exploration via N1 Elaboration

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively patented as a sigma-1 receptor ligand scaffold, with N1 substituents critically modulating affinity and subtype selectivity . The target compound, with its free ethylamine, serves as an ideal intermediate for installing diverse N1 capping groups (aralkyl, heteroarylalkyl, acyl) to probe sigma-1 vs. sigma-2 selectivity. The piperidine moiety is a recurring structural element in sigma receptor pharmacophores, and the methylthio group provides additional lipophilic contacts shown to enhance sigma-1 affinity in related series . This application is distinct from the kinase inhibitor use case but leverages the same synthetic versatility of the free amine.

Chemical Probe Development Requiring High-Purity Starting Material

For laboratories developing chemical probes for target validation or chemoproteomics (e.g., affinity-based protein profiling, photoaffinity labeling), the 97–98% commercial purity of this compound reduces pre-use repurification requirements and minimizes batch-to-batch variability . The free amine allows direct conjugation to biotin, fluorophores, or photo-crosslinkers via standard NHS-ester or isothiocyanate chemistry. Compared to purchasing lower-purity (95%) analogs and repurifying, users save approximately 1–2 working days per batch, enhancing workflow efficiency in time-sensitive target engagement studies .

Quote Request

Request a Quote for {2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.